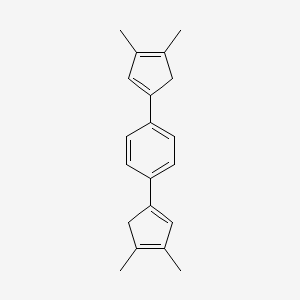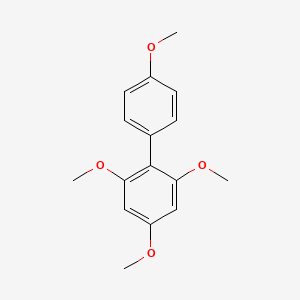
2,4,4',6-Tetramethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4’,6-Tetramethoxy-1,1’-biphenyl is an organic compound with the molecular formula C16H18O4 It is a derivative of biphenyl, where four methoxy groups are attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4’,6-Tetramethoxy-1,1’-biphenyl typically involves the methoxylation of biphenyl derivatives. One common method includes the reaction of biphenyl with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods: Industrial production of 2,4,4’,6-Tetramethoxy-1,1’-biphenyl may involve similar methoxylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: 2,4,4’,6-Tetramethoxy-1,1’-biphenyl can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, resulting in the formation of hydroxylated biphenyls.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydroxylated biphenyls.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2,4,4’,6-Tetramethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antioxidant effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,4,4’,6-Tetramethoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparación Con Compuestos Similares
- 2,2’,4,4’-Tetramethoxy-1,1’-biphenyl
- 2,2’,6,6’-Tetramethoxy-1,1’-biphenyl
- 4,4’,5,6-Tetramethoxy-1,1’-biphenyl-2-carboxylic acid
Uniqueness: 2,4,4’,6-Tetramethoxy-1,1’-biphenyl is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and interaction with biological targets. This distinct structure can result in different physical and chemical properties compared to its isomers and other similar compounds.
Propiedades
Número CAS |
108840-31-9 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
1,3,5-trimethoxy-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O4/c1-17-12-7-5-11(6-8-12)16-14(19-3)9-13(18-2)10-15(16)20-4/h5-10H,1-4H3 |
Clave InChI |
JPPUGZFJSIIDRA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

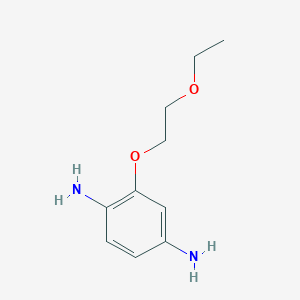
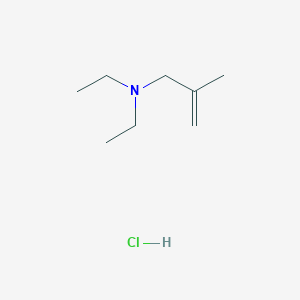
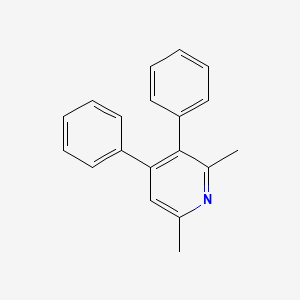
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
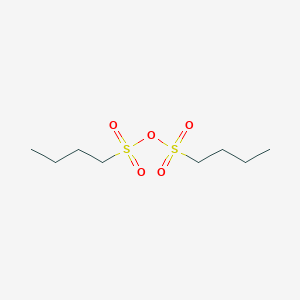
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)
